![molecular formula C14H9ClF5NS B1429694 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole CAS No. 1394319-64-2](/img/structure/B1429694.png)
2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole
Overview
Description
2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole, abbreviated as CFPI, is a synthetic compound that has been studied for its potential applications in scientific research. It is a halogenated indole derivative, a type of aromatic heterocyclic compound that has been used in various research fields. CFPI has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis of Pentafluorosulfanyl-Containing Indoles
Iakobson, Pošta, and Beier (2013) developed an atom-economical synthetic route to create 6- and 5-(pentafluorosulfanyl)1H-indoles, which could potentially include compounds similar to 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole. This synthesis involves vicarious nucleophilic substitution (VNS) and catalytic hydrogenation, providing efficient access to 2-aryl substituted indoles with the pentafluorosulfanyl group (Iakobson, Pošta, & Beier, 2013).
XRD and DFT Studies of Novel Indole Derivatives
Tariq et al. (2020) synthesized and characterized novel indole-based derivatives, emphasizing their structural analysis using X-ray diffraction (XRD) and density functional theory (DFT). These studies provide insight into bond angles, lengths, and the electronic properties of such compounds, which are relevant to 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole (Tariq et al., 2020).
Sulfanyl Radical Mediated Cyclization
Montevecchi and Navacchia (1998) explored sulfanyl radical-mediated cyclization of aminyl radicals to produce indoles. Their research contributes to understanding the chemical pathways and reactions that could be involved in the formation of 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole (Montevecchi & Navacchia, 1998).
Applications in Material Science and Biology
Anion Receptor for Anion–π Interactions
Sun et al. (2014) investigated the potential of 7-Pentafluorophenyl-1H-indole, a compound with a structure similar to 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole, as an anion receptor for anion–π interactions. This research highlights the potential application of such compounds in material science, particularly in the study of molecular interactions (Sun et al., 2014).
Synthesis and Antimicrobial Evaluation
Chundawat et al. (2016) focused on synthesizing and evaluating difluoromethylated indole derivatives for their antimicrobial activities. Although the chemical structure differs from 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole, this study illustrates the potential biological applications of indole derivatives in developing new antimicrobial agents (Chundawat et al., 2016).
Synthesis and Evaluation as Anticancer Agents
Fortes et al. (2016) conducted research on the synthesis of 3-thiocyanato-1H-indoles, evaluating their antiproliferative activity against various cancer cell lines. Their findings suggest the potential of indole derivatives, like 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole, in cancer research (Fortes et al., 2016).
properties
IUPAC Name |
[2-(4-chlorophenyl)-1H-indol-5-yl]-pentafluoro-λ6-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF5NS/c15-11-3-1-9(2-4-11)14-8-10-7-12(5-6-13(10)21-14)22(16,17,18,19)20/h1-8,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSVHIMFYSGGSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)S(F)(F)(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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